3-Phenylsulphonyloxy-quinuclidine
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Overview
Description
3-Phenylsulphonyloxy-quinuclidine is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine is a bicyclic amine with a nitrogen atom at the bridgehead position, making it a versatile scaffold in medicinal chemistry. The phenylsulphonyloxy group attached to the quinuclidine ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulphonyloxy-quinuclidine typically involves the reaction of quinuclidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques under solvent-free conditions to minimize environmental impact and reduce costs . The use of immobilized enzymes and organic solvents in the reaction mixture can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylsulphonyloxy-quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylsulphonyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include quinuclidine derivatives with various functional groups, such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
3-Phenylsulphonyloxy-quinuclidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylsulphonyloxy-quinuclidine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Quinuclidine: A bicyclic amine used as a precursor in the synthesis of various pharmaceuticals.
Quinolizidine: A bicyclic compound similar to quinuclidine, found in many pharmacologically active alkaloids.
Uniqueness
3-Phenylsulphonyloxy-quinuclidine is unique due to its phenylsulphonyloxy group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl benzenesulfonate |
InChI |
InChI=1S/C13H17NO3S/c15-18(16,12-4-2-1-3-5-12)17-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2 |
InChI Key |
FJASYYACMTUWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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